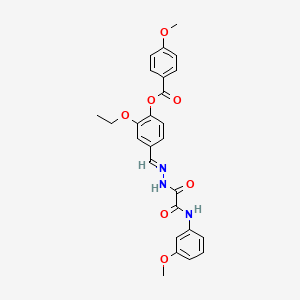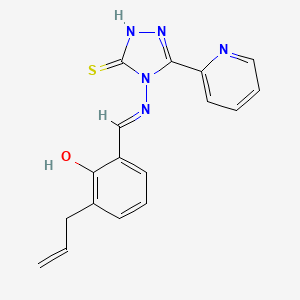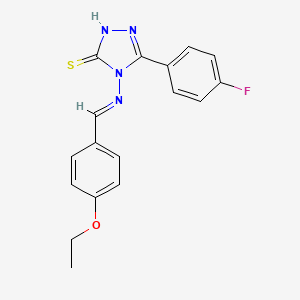![molecular formula C20H21Cl3N4O B12023803 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12023803.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a piperazine ring, chlorobenzyl group, and dichlorophenyl group. It has been studied for its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride to form 4-(2-chlorobenzyl)piperazine.
Condensation Reaction: The 4-(2-chlorobenzyl)piperazine is then reacted with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.
Final Condensation: The intermediate compound undergoes a condensation reaction with 2,4-dichlorobenzaldehyde to yield the final product, 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-difluorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and dichlorophenyl groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
Propriétés
Formule moléculaire |
C20H21Cl3N4O |
|---|---|
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21Cl3N4O/c21-17-6-5-15(19(23)11-17)12-24-25-20(28)14-27-9-7-26(8-10-27)13-16-3-1-2-4-18(16)22/h1-6,11-12H,7-10,13-14H2,(H,25,28)/b24-12+ |
Clé InChI |
WJMATWDFIVOIPV-WYMPLXKRSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023721.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023737.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023739.png)
![N-[(E)-benzylideneamino]-2,4-dihydroxybenzamide](/img/structure/B12023743.png)
![N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B12023750.png)

![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12023768.png)
![N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)


![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12023810.png)
